

# Application Notes: (+)-Usnic Acid as a Natural Food Preservative

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Compound of Interest		
Compound Name:	(+)-Usnic acid	
Cat. No.:	B190493	Get Quote

#### Introduction

(+)-Usnic acid is a naturally occurring dibenzofuran derivative found predominantly in various lichen species, particularly of the Usnea genus.[1][2] It is a yellow, crystalline substance recognized for its diverse biological activities, including potent antimicrobial, antioxidant, antiviral, and anti-inflammatory properties.[3][4][5][6] These characteristics make (+)-usnic acid a promising candidate for application in the food industry as a natural preservative to enhance food safety and extend shelf life by inhibiting the growth of foodborne pathogens and preventing oxidative deterioration.[2][7][8]

#### 1. Antimicrobial Properties of (+)-Usnic Acid

**(+)-Usnic acid** demonstrates significant inhibitory activity, primarily against Gram-positive bacteria, including several pathogenic and food spoilage organisms.[3][9] Its efficacy against Gram-negative bacteria is generally lower.[10]

#### 1.1. Mechanism of Action

The antimicrobial action of usnic acid is multifactorial. Key mechanisms include:

Inhibition of Nucleic Acid Synthesis: Usnic acid has been shown to cause a rapid and potent
inhibition of both RNA and DNA synthesis in Gram-positive bacteria like Bacillus subtilis and
Staphylococcus aureus.[3][11] This action suggests an interference with transcription and
DNA replication processes.[3][11]



- Disruption of Cell Membranes: Evidence suggests that usnic acid can destroy bacterial cell membranes, leading to a loss of cellular integrity and subsequent cell death.[3]
- Interference with Quorum Sensing: At sub-inhibitory concentrations, usnic acid can inhibit
  pigment production in bacteria such as Pseudomonas aeruginosa and Serratia marcescens,
  indicating a potential role in quenching quorum sensing-regulated virulence factors without
  directly affecting bacterial viability.[12]

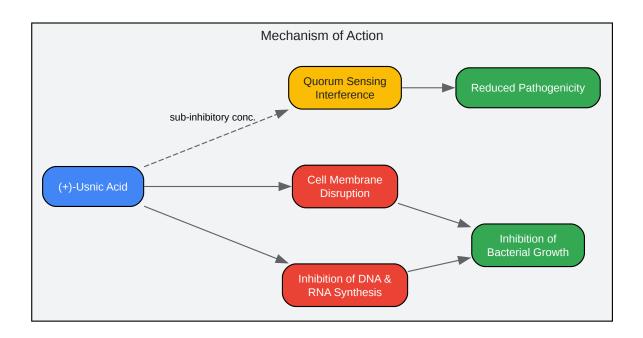


Fig. 1: Antimicrobial mechanisms of (+)-usnic acid.

#### 1.2. Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The MIC values for (+)-usnic acid against various bacteria are summarized below.

| Table 1: Minimum Inhibitory Concentrations (MIC) of **(+)-Usnic Acid** | | :--- | :--- | | Microorganism | MIC (µg/mL) | | Staphylococcus aureus | 32[10] | | Bacillus subtilis | 25[14] | |







Pseudomonas aeruginosa MTCC 2453 | 256[10], 312.5[12][15] | | Chromobacterium violaceum MTCC 2656 | 625[12][15] | | Serratia marcescens MTCC 8708 | 1250[12][15] | | Enterococcus species | 6–13[14] | | Streptococcus species | 3–6[14] |

## 2. Antioxidant Properties of (+)-Usnic Acid

Oxidative stress is a major cause of food deterioration, leading to changes in flavor, color, and nutritional value. **(+)-Usnic acid** acts as a potent antioxidant, protecting food components from oxidative damage.[4][5]

#### 2.1. Mechanism of Action

The antioxidant capacity of usnic acid is attributed to its chemical structure, particularly its phenolic hydroxyl groups.[4][16] It functions through two primary mechanisms:

- Radical Scavenging: Usnic acid can donate a hydrogen atom or an electron to neutralize
  highly reactive free radicals, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+
  (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[17][18] This action terminates the
  oxidative chain reactions.[17][18]
- Metal Ion Chelation: It can bind to pro-oxidant metal ions like iron (Fe<sup>2+</sup>) and copper (Cu<sup>2+</sup>), preventing them from participating in Fenton reactions that generate harmful hydroxyl radicals.[4][9][17]



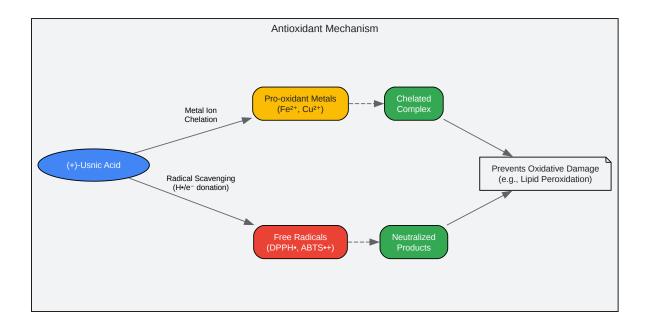


Fig. 2: Antioxidant mechanisms of (+)-usnic acid.

## 2.2. Antioxidant Activity

The antioxidant potential of **(+)-usnic acid** has been quantified using various assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) represents the concentration of the substance required to scavenge 50% of the free radicals. A lower IC<sub>50</sub> value indicates higher antioxidant activity.

| Table 2: Antioxidant Activity of **(+)-Usnic Acid** | | :--- | :--- | | Assay | IC<sub>50</sub> ( $\mu$ g/mL) | | DPPH• Radical Scavenging | 11.696[19], 14.3[16], 49.50[16][17] | | ABTS•+ Radical Scavenging | 10.41[17] | | Superoxide Anion (O<sub>2</sub>•-) Scavenging | 18.68[17] | | DMPD•+ Radical Scavenging | 33.00[17] |

#### 3. Experimental Protocols

#### 3.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **(+)-usnic acid** against a target bacterial strain.[10][12]



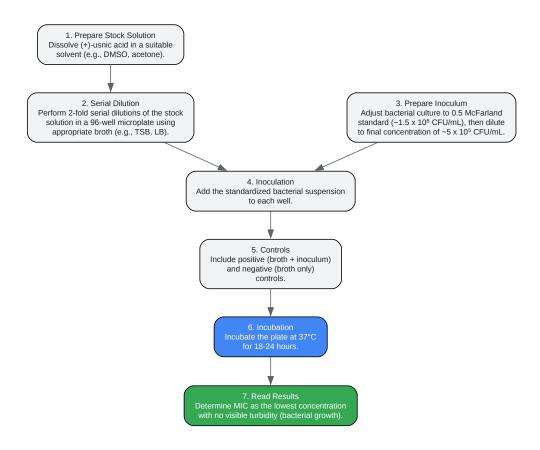


Fig. 3: Workflow for MIC determination via broth microdilution.

## Methodology:

- Preparation of (+)-Usnic Acid Stock: Prepare a stock solution of (+)-usnic acid (e.g., 5 mg/mL) in an appropriate solvent like DMSO or acetone, as it has limited water solubility.[10]
   [12]
- Serial Dilutions: In a sterile 96-well microtiter plate, add 50 μL of sterile growth medium (e.g., Tryptic Soy Broth for S. aureus or Luria-Bertani broth for P. aeruginosa) to wells 2 through 12. Add 100 μL of the usnic acid stock solution to well 1. Perform 2-fold serial dilutions by transferring 50 μL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 μL from well 10. Wells 11 (positive control) and 12 (negative control) receive no usnic acid.

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- Inoculum Preparation: Grow the test bacterium in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
   Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 × 10<sup>5</sup> CFU/mL.[10]
- Inoculation: Add 50  $\mu$ L of the standardized bacterial inoculum to wells 1 through 11. Add 50  $\mu$ L of sterile broth to well 12. The final volume in each well will be 100  $\mu$ L.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is visually determined as the lowest concentration of (+)-usnic acid in which there is no visible turbidity.[12][13]
- 3.2. Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of **(+)-usnic acid** to scavenge the stable DPPH free radical. [17][18]



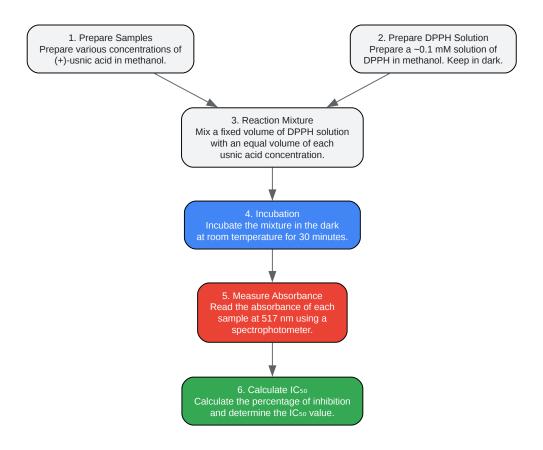


Fig. 4: Workflow for DPPH radical scavenging assay.

## Methodology:

- Reagent Preparation:
  - DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in an amber bottle to protect it from light.
  - Sample Solutions: Prepare a stock solution of **(+)-usnic acid** in methanol and perform serial dilutions to obtain a range of concentrations (e.g., 10-100 μg/mL).
- Assay Procedure:

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- In a set of test tubes or a 96-well plate, add 1.0 mL of each usnic acid sample concentration.
- Add 1.0 mL of the methanolic DPPH solution to each tube.
- Prepare a control sample containing 1.0 mL of methanol instead of the usnic acid solution.
- Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[17]
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
  - Inhibition (%) = [(A control A sample) / A control] x 100
  - Where A\_control is the absorbance of the control and A\_sample is the absorbance of the sample.
- IC<sub>50</sub> Determination: Plot the inhibition percentage against the sample concentrations to determine the IC<sub>50</sub> value, which is the concentration required to cause 50% inhibition of the DPPH radical.
- 4. Safety and Regulatory Considerations

While **(+)-usnic acid** shows significant promise, it is crucial to consider its safety profile. Oral intake of usnic acid has been associated with hepatotoxicity in humans.[1] Therefore, its application in food preservation would require rigorous safety assessments to establish acceptable daily intake levels and ensure that its use does not pose a risk to consumers. Its use in food is currently not widely approved, and it is often advised against for consumption in food, drink, and animal feedstuffs.[20] Further research is needed to evaluate its safety in food matrices, potential migration from packaging materials, and overall toxicological profile before it can be considered for commercial food applications.



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